molecular formula C15H15N3O2 B2562324 (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one CAS No. 339018-66-5

(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B2562324
CAS No.: 339018-66-5
M. Wt: 269.304
InChI Key: POUFCTIUPAXZJZ-DHZHZOJOSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a pyrimidin-2-yloxy group attached to a phenyl ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the pyrimidin-2-yloxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino and pyrimidin-2-yloxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity studies: Researchers may investigate the biological activity of the compound and its derivatives, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material science: The compound and its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Lacks the pyrimidin-2-yloxy group.

    (2E)-3-(dimethylamino)-1-[4-(methoxy)phenyl]prop-2-en-1-one: Contains a methoxy group instead of the pyrimidin-2-yloxy group.

Uniqueness

The presence of the pyrimidin-2-yloxy group in (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUFCTIUPAXZJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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